4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a chlorinated nitrophenyl group, a furylmethyl group, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2-furylmethylamine to form the Schiff base intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrophenyl derivatives: These compounds share the chlorinated nitrophenyl group and may have similar chemical properties.
Furylmethyl derivatives: Compounds with the furylmethyl group may exhibit similar reactivity.
Pyrazole carboxamide derivatives: These compounds share the pyrazole carboxamide moiety and may have similar biological activities.
Uniqueness
What sets 4-{[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14ClN5O4 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)methylideneamino]-N-(furan-2-ylmethyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H14ClN5O4/c1-22-16(17(24)20-9-12-3-2-6-27-12)14(10-21-22)19-8-11-4-5-13(18)15(7-11)23(25)26/h2-8,10H,9H2,1H3,(H,20,24) |
InChI Key |
WLCMMXARDHCQRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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